MgAdp

Creatine kinase Metal ion specificity Phosphotransferase enzymology

MgAdp is the pre-formed 1:1 Mg²⁺-ADP complex—the authentic substrate for creatine kinase, ADP-dependent glucokinase, and KATP channel assays. Unlike free ADP or in situ MgCl₂ mixtures, MgAdp eliminates complexation variability for reproducible quantitative enzymology and HTS. Free ADP inhibits MgADp⁻ competitively; only pre-formed MgAdp supports catalysis. KATP channel activation strictly requires magnesium. Choose MgAdp for definitive kinetic constants, transition-state analog studies, and inhibitor screening. Request a quote for bulk or custom packaging.

Molecular Formula C10H13MgN5O10P2
Molecular Weight 449.49 g/mol
CAS No. 20310-60-5
Cat. No. B1197183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMgAdp
CAS20310-60-5
Synonyms5'-Pyrophosphate, Adenosine
Adenosine 5' Pyrophosphate
Adenosine 5'-Pyrophosphate
Adenosine Diphosphate
Adenosine Pyrophosphate
ADP
ADP, Magnesium
Diphosphate, Adenosine
Magnesium ADP
MgADP
Pyrophosphate, Adenosine
Molecular FormulaC10H13MgN5O10P2
Molecular Weight449.49 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]
InChIInChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1
InChIKeySVSKFMJQWMZCRD-MCDZGGTQSA-L
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MgAdp (CAS 20310-60-5): Adenosine 5′-Diphosphate Magnesium Salt for Quantitative Enzymology and Ion Channel Research


MgAdp (CAS 20310-60-5) is a 1:1 magnesium salt composed of Mg²⁺ and ADP²⁻ ions [1]. This compound is the physiologically relevant substrate form for the vast majority of ADP-dependent enzymes, as free ADP (ADP³⁻) and MgADP⁻ exhibit distinct kinetic behavior, binding affinities, and regulatory properties [2]. Unlike non-complexed ADP, MgAdp functions as a potassium channel activator [1] and serves as the authentic substrate in ATPase/kinase assays where divalent cation coordination is essential for catalytic mechanism fidelity [3]. Its defined stoichiometry eliminates confounding variables introduced when researchers mix free ADP with MgCl₂ in situ, providing batch-to-batch reproducibility critical for quantitative enzymology and high-throughput screening campaigns.

Why Free ADP or Alternative Metal-Nucleotide Complexes Cannot Replace MgAdp in Quantitative Assays


Free ADP (ADP³⁻) and MgADP⁻ are not interchangeable substrates; free ADP acts as a competitive inhibitor of MgADP⁻ in creatine kinase assays, occupying the active site without supporting catalysis [1]. Alternative divalent cation complexes (MnADP⁻, CoADP⁻, CaADP⁻) exhibit reduced activity compared to MgADP⁻ in kangaroo muscle creatine kinase, with the metal ion specificity hierarchy MgADP⁻ > MnADP⁻ > CoADP⁻, CaADP⁻ [2]. Furthermore, KATP channel activation by ADP strictly requires magnesium; channel opening by ADP does not occur in magnesium-free conditions [3]. These mechanistic distinctions mean that substituting MgAdp with free ADP or in situ mixing of ADP and MgCl₂ introduces kinetic variability that invalidates cross-experiment comparisons and undermines assay qualification for regulatory submissions.

MgAdp Differential Evidence: Quantitative Comparisons vs. Free ADP and Alternative Metal-Nucleotides


Metal Ion Specificity Hierarchy in Creatine Kinase: MgADp⁻ Outperforms MnADP⁻, CoADP⁻, and CaADP⁻

Under standardized assay conditions using purified eastern grey kangaroo muscle creatine kinase, the metal ion specificity for ADP complexes was determined as MgADP⁻ > MnADP⁻ > CoADP⁻, CaADP⁻ [1]. This hierarchy reflects the differential capacity of each metal-nucleotide complex to serve as a substrate. MgAdp is the native, highest-activity form, while substitution with manganese, cobalt, or calcium results in reduced catalytic turnover. For substrate specificity among magnesium-nucleotide complexes, the order was MgADP⁻ > MgdADP⁻ > MgGDP⁻ > MgXDP⁻ [1]. This data supports MgAdp as the optimal substrate choice for creatine kinase activity assays requiring maximal sensitivity and physiological relevance.

Creatine kinase Metal ion specificity Phosphotransferase enzymology

Free ADP vs. MgADP⁻: Competitive Inhibition Distinguishes Substrate from Inhibitor in Creatine Kinase

In kinetic studies of ATP-creatine phosphotransferase (creatine kinase) reverse reaction, free ADP (ADP³⁻) acts as a competitive inhibitor with respect to MgADP⁻, while MgADP⁻ is the authentic substrate [1]. Free ADP does not support catalysis; instead, it occupies the active site and blocks MgADP⁻ binding. This functional distinction means that assays using free ADP with separately added MgCl₂ depend on in situ complexation, which is incomplete and variable, introducing unquantified free ADP that competitively inhibits the desired reaction. Additionally, at higher concentrations Mg²⁺ acts as a non-competitive inhibitor with respect to both MgADP⁻ and phosphocreatine [1], further complicating in situ preparation.

Enzyme kinetics Creatine kinase Substrate inhibition Magnesium dependence

hADPGK Kinetic Parameters: Km = 0.56 mM and Ki = 9.1 mM for MgAdp

Kinetic analysis of human ADP-dependent glucokinase (hADPGK) using MgAdp as substrate yielded a Michaelis constant (Km) of 0.56 mM and a substrate inhibition constant (Ki) of 9.1 mM [1]. These parameters were determined from the rate of enzymatic activity as a function of increasing MgAdp concentration, with R² = 0.96 indicating high goodness-of-fit [1]. Substrate inhibition at elevated MgAdp concentrations is a characteristic feature of this enzyme. AMP was identified as a competitive inhibitor of MgAdp binding with Ki = 0.50 mM [1]. These quantitative parameters provide a validated reference for hADPGK assay development and inhibitor screening campaigns.

ADP-dependent glucokinase Enzyme kinetics Substrate inhibition hADPGK

MgAdp Binding Affinity in Creatine Kinase Transition-State Analog Complex: 10-Fold Enhancement with Creatine and Nitrate

Fluorescence titration of recombinant rabbit muscle creatine kinase with MgAdp revealed an apparent Kd of 135 ± 7 µM in the absence of creatine and nitrate (50 mM Bicine, 5 mM Mg(OAc)₂, pH 8.3, 30.0°C) . In the presence of 80 mM creatine alone or 10 mM nitrate alone, the apparent Kd remained essentially unchanged (132 ± 10 µM and 143 ± 23 µM, respectively) . However, the simultaneous presence of 10 mM nitrate and 80 mM creatine reduced the apparent Kd 10-fold to 13.7 ± 0.7 µM, with fluorescence change increasing from ~15% to 20.6% . This 10-fold affinity enhancement is anion-dependent, with Kd values decreasing progressively: acetate (132 µM) > formate (25.2 µM) > chloride (18.8 µM) > nitrate (13.7 µM) > nitrite (6.4 µM) .

Creatine kinase Transition-state analog Binding affinity Fluorescence titration

KATP Channel Activation: MgAdp EC₅₀ Lower than MgATP with Faster Activation Kinetics

Studies of the KATP channel using the Kir6.2-G334D mutation (which eliminates nucleotide inhibition while preserving gating) demonstrated that the EC₅₀ for channel activation by MgAdp was lower than that for MgATP, and the time course of activation was faster with MgAdp [1]. The KATP channel is gated by intracellular nucleotides with opposing regulation: ATP binding to Kir6.x inhibits the channel, while MgAdp binding to SUR1 stimulates channel opening [2]. ADP requires magnesium to exert its channel-opening effect; in the absence of magnesium, ADP acts solely as a channel inhibitor [3]. This magnesium-dependent dichotomy—MgAdp opens, free ADP closes—underscores MgAdp's unique regulatory role in cellular energy sensing.

KATP channel Potassium channel opener Electrophysiology SUR1

Chromium and Cobalt Nucleotide Complexes as Competitive Inhibitors vs. MgAdp in Creatine Kinase

Kinetic assays with rabbit muscle creatine kinase demonstrated that all tested cobalt and chromium nucleotide complexes (including α,β-bidentate Cr(H₂O)₄₋ₙ(NH₃)ₙADP and Co(H₂O)₄₋ₘ(NH₃)ₘADP) acted as competitive inhibitors versus MgAdp, fitting the equation v = VS/{K(1 + I/Kis) + S} [1]. The Kis and Km values for metal nucleotides were determined as a function of pH over the range 5.5 to 7.8, with metal-nucleotide binding strongest below pK ~6.4 [1]. Chromium nucleotides bound more strongly than analogous cobalt nucleotides, and binding affinity decreased as ammonia ligands were substituted for water in the metal coordination sphere [1]. MgAdp serves as the reference native substrate for characterizing these inhibitory metal-nucleotide complexes.

Creatine kinase Metal-nucleotide complexes Competitive inhibition pH dependence

MgAdp Optimal Application Scenarios for Scientific Procurement and Experimental Design


Creatine Kinase Activity Assays Requiring Maximal Substrate Activity and Metal Specificity

For creatine kinase assays—whether using coupled hexokinase/glucose-6-phosphate dehydrogenase detection or direct phosphate measurement—MgAdp provides the highest substrate activity among metal-ADP complexes, exceeding MnADP⁻, CoADP⁻, and CaADP⁻ [1]. Free ADP cannot substitute, as it acts as a competitive inhibitor of MgAdp⁻ [2]. Pre-formed MgAdp eliminates the confounding variable of in situ Mg²⁺-ADP complexation, ensuring assay reproducibility and enabling accurate determination of Vmax, Km, and inhibition constants. For transition-state analog studies, MgAdp binding affinity is enhanced 10-fold (Kd reduction from 135 µM to 13.7 µM) in the presence of creatine and nitrate , making MgAdp the requisite substrate for structural and mechanistic investigations of the CK·MgADP·anion·creatine complex.

KATP Channel Electrophysiology and Pharmacological Modulation Studies

MgAdp is the endogenous activator of KATP channels, binding to the SUR subunit to stimulate channel opening [3]. This activation is magnesium-dependent; free ADP in the absence of Mg²⁺ acts as an inhibitor [4]. For patch-clamp electrophysiology and fluorescence-based membrane potential assays, MgAdp offers lower EC₅₀ and faster activation kinetics compared to MgATP [5]. Applications include: screening novel KATP channel openers (where MgAdp serves as a positive control or potentiator), studying metabolic sensing in pancreatic β-cells and cardiac myocytes, and characterizing disease-associated KATP channel mutations. The physiological regulation of KATP channels—closed by ATP, opened by MgAdp [3]—makes MgAdp indispensable for recapitulating cellular energy-sensing mechanisms in vitro.

hADPGK and ADP-Dependent Kinase High-Throughput Screening

For high-throughput screening campaigns targeting ADP-dependent glucokinase (hADPGK) or related ADP-dependent kinases, MgAdp is the validated substrate with established kinetic parameters (Km = 0.56 mM, Ki = 9.1 mM for substrate inhibition) [6]. These reference values enable assay validation and troubleshooting. AMP is a competitive inhibitor with Ki = 0.50 mM [6], and MgAdp is required to distinguish true hADPGK inhibitors from compounds that merely compete with MgAdp at the active site. The defined 1:1 Mg²⁺:ADP stoichiometry eliminates the variability inherent in in situ complexation, a critical requirement for reproducible HTS data and SAR campaign progression.

Metal-Nucleotide Probe Characterization and Mechanistic Enzymology

In mechanistic enzymology studies using metal-nucleotide analogs (e.g., Cr(III)-ADP, Co(III)-ADP complexes, phosphorothioate analogs), MgAdp serves as the native substrate reference [7]. All cobalt and chromium ADP complexes tested act as competitive inhibitors versus MgAdp in creatine kinase assays, with binding affinity varying by metal identity and ligand coordination [7]. MgAdp provides the baseline Km and Vmax values against which analog inhibition constants (Kis) are determined. For laboratories developing novel nucleotide probes or characterizing enzyme active-site geometry via metal substitution, pre-formed MgAdp ensures that observed differences are attributable to the analog under investigation rather than variable magnesium complexation efficiency.

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